Cas no 2229533-05-3 (3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid)

3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid
- EN300-1783356
- 2229533-05-3
- 3-(aminomethyl)-5-[methyl(propan-2-yl)amino]pentanoic acid
-
- インチ: 1S/C10H22N2O2/c1-8(2)12(3)5-4-9(7-11)6-10(13)14/h8-9H,4-7,11H2,1-3H3,(H,13,14)
- InChIKey: BEXPJSUAVRAZFD-UHFFFAOYSA-N
- ほほえんだ: OC(CC(CN)CCN(C)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 202.168127949g/mol
- どういたいしつりょう: 202.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 7
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.6Ų
- 疎水性パラメータ計算基準値(XlogP): -2
3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783356-10.0g |
3-(aminomethyl)-5-[methyl(propan-2-yl)amino]pentanoic acid |
2229533-05-3 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1783356-0.05g |
3-(aminomethyl)-5-[methyl(propan-2-yl)amino]pentanoic acid |
2229533-05-3 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1783356-0.5g |
3-(aminomethyl)-5-[methyl(propan-2-yl)amino]pentanoic acid |
2229533-05-3 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1783356-10g |
3-(aminomethyl)-5-[methyl(propan-2-yl)amino]pentanoic acid |
2229533-05-3 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1783356-5g |
3-(aminomethyl)-5-[methyl(propan-2-yl)amino]pentanoic acid |
2229533-05-3 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1783356-0.25g |
3-(aminomethyl)-5-[methyl(propan-2-yl)amino]pentanoic acid |
2229533-05-3 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1783356-2.5g |
3-(aminomethyl)-5-[methyl(propan-2-yl)amino]pentanoic acid |
2229533-05-3 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1783356-5.0g |
3-(aminomethyl)-5-[methyl(propan-2-yl)amino]pentanoic acid |
2229533-05-3 | 5g |
$3065.0 | 2023-06-02 | ||
Enamine | EN300-1783356-1.0g |
3-(aminomethyl)-5-[methyl(propan-2-yl)amino]pentanoic acid |
2229533-05-3 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1783356-0.1g |
3-(aminomethyl)-5-[methyl(propan-2-yl)amino]pentanoic acid |
2229533-05-3 | 0.1g |
$930.0 | 2023-09-19 |
3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acidに関する追加情報
Exploring the Potential of 3-(Aminomethyl)-5-Methyl(propan-2-yl)Aminopentanoic Acid
The compound with CAS No. 2229533-05-3, commonly referred to as 3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications. This compound is a derivative of pentanoic acid, featuring a substituted amino group at the third carbon and a methyl(propan-2-yl)amino group at the fifth carbon. Its structure endows it with versatile functional groups, making it a promising candidate for various chemical and biological applications.
Recent studies have highlighted the importance of 3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid in the field of drug discovery. Researchers have explored its potential as a building block for peptide synthesis, where its amino and carboxylic acid functionalities can be utilized to create complex biomolecules. The compound's ability to form stable amide bonds has been particularly advantageous in this context, enabling the construction of bioactive compounds with tailored properties.
In addition to its role in peptide synthesis, 3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid has shown promise in the development of biodegradable polymers. Its structure allows for the formation of polyamides with enhanced mechanical properties and biocompatibility, making it a valuable material for biomedical applications such as tissue engineering and drug delivery systems. Recent advancements in polymer chemistry have further optimized its performance, paving the way for large-scale industrial applications.
The synthesis of 3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid involves a multi-step process that combines nucleophilic substitution and condensation reactions. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, ensuring scalability for commercial production. The use of environmentally friendly solvents and catalysts has also been explored to align with green chemistry principles.
From a biological standpoint, 3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid exhibits interesting pharmacokinetic properties. Studies have demonstrated its ability to penetrate cellular membranes efficiently, making it a potential candidate for drug delivery systems targeting intracellular pathogens. Furthermore, its low toxicity profile has been validated in preclinical models, suggesting its safety for therapeutic applications.
Recent breakthroughs in computational chemistry have enabled researchers to predict the binding affinity of 3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid to various protein targets. These studies have identified potential interactions with enzymes involved in metabolic pathways, opening new avenues for enzyme inhibition and modulation. The compound's versatility in binding different molecular targets underscores its potential as a lead compound in drug discovery programs.
In conclusion, 3-(aminomethyl)-5-methyl(propan-2-yl)aminopentanoic acid represents a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to fields ranging from materials science to pharmacology.
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